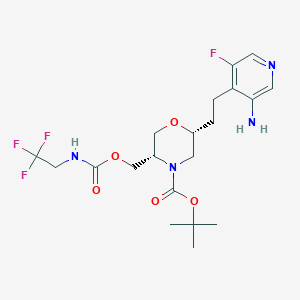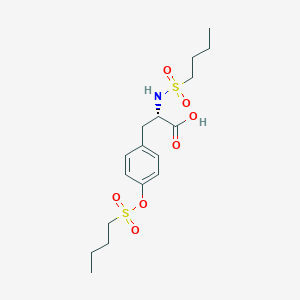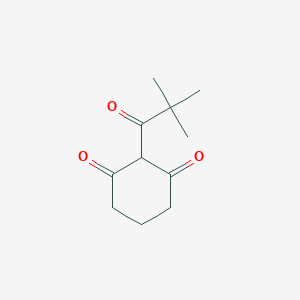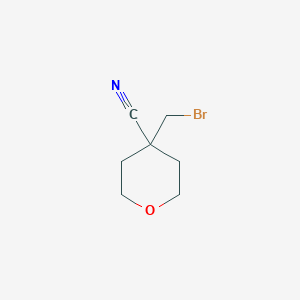![molecular formula C13H22N2O2 B15238392 tert-Butyl2,8-diazadispiro[3.1.3.1]decane-2-carboxylate](/img/structure/B15238392.png)
tert-Butyl2,8-diazadispiro[3.1.3.1]decane-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl2,8-diazadispiro[3.1.3.1]decane-2-carboxylate is a complex organic compound known for its unique spirocyclic structure. This compound is characterized by the presence of two nitrogen atoms within its spirocyclic framework, making it an interesting subject for research in various fields of chemistry and biology.
Vorbereitungsmethoden
The synthesis of tert-Butyl2,8-diazadispiro[3.1.3.1]decane-2-carboxylate typically involves multiple steps, starting from simpler organic molecules. One common synthetic route includes the hydrogenation of a precursor compound in the presence of a palladium catalyst. For example, a compound can be hydrogenated in methanol at room temperature using 20% palladium hydroxide on carbon as a catalyst . This method yields the desired product with a moderate yield.
Analyse Chemischer Reaktionen
tert-Butyl2,8-diazadispiro[3.1.3.1]decane-2-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: The nitrogen atoms in the spirocyclic structure can participate in nucleophilic substitution reactions, where they can be replaced by other nucleophiles under appropriate conditions.
Common reagents used in these reactions include hydrogen gas, palladium catalysts, potassium permanganate, and various nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
tert-Butyl2,8-diazadispiro[3.1.3.1]decane-2-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a valuable tool for studying the interactions between small molecules and biological macromolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism by which tert-Butyl2,8-diazadispiro[3.1.3.1]decane-2-carboxylate exerts its effects involves interactions with various molecular targets. The nitrogen atoms in the spirocyclic structure can form hydrogen bonds and coordinate with metal ions, influencing the compound’s reactivity and interactions with other molecules. These interactions can modulate biological pathways and processes, making the compound a potential candidate for drug development.
Vergleich Mit ähnlichen Verbindungen
tert-Butyl2,8-diazadispiro[3.1.3.1]decane-2-carboxylate can be compared with other spirocyclic compounds such as:
- tert-Butyl 2,8-diazaspiro[4.5]decane-2-carboxylate
- tert-Butyl 2,7-diazaspiro[4.5]decane-2-carboxylate
These compounds share similar spirocyclic frameworks but differ in the size and arrangement of their rings. The unique structure of this compound, with its specific ring system, sets it apart from these related compounds and contributes to its distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C13H22N2O2 |
|---|---|
Molekulargewicht |
238.33 g/mol |
IUPAC-Name |
tert-butyl 2,8-diazadispiro[3.1.36.14]decane-8-carboxylate |
InChI |
InChI=1S/C13H22N2O2/c1-11(2,3)17-10(16)15-8-13(9-15)4-12(5-13)6-14-7-12/h14H,4-9H2,1-3H3 |
InChI-Schlüssel |
MKYQATAMJCCGRU-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)N1CC2(C1)CC3(C2)CNC3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7-bromo-2-(1-methyl-1H-pyrazol-4-yl)-3H-imidazo[4,5-b]pyridine](/img/structure/B15238310.png)

![2-Chloro-6-ethyl-5,6,7,8-tetrahydropyrido[4,3-D]pyrimidine](/img/structure/B15238324.png)






![2-(9-(Tert-butoxycarbonyl)-1-oxa-9-azaspiro[5.5]undecan-3-YL)acetic acid](/img/structure/B15238381.png)

![5-{[4-(2-chloroacetyl)-1H-pyrrol-2-yl]methylene}-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B15238394.png)


